molecular formula C6H10BrNO B2406967 3-(Bromomethyl)-1-methylpyrrolidin-2-one CAS No. 1935057-82-1

3-(Bromomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B2406967
CAS No.: 1935057-82-1
M. Wt: 192.056
InChI Key: QIKKHHFCKXVJRL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methylpyrrolidin-2-one is an organic compound characterized by a bromomethyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methylpyrrolidin-2-one typically involves the bromination of 1-methylpyrrolidin-2-one. One common method includes the use of hydrobromic acid and a suitable solvent such as xylene, followed by heating under reflux conditions . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

3-(Bromomethyl)-1-methylpyrrolidin-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving bromine-containing compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methylpyrrolidin-2-one involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methylpyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine.

    3-(Iodomethyl)-1-methylpyrrolidin-2-one: Contains an iodine atom, which can lead to different reactivity and applications.

    1-Methylpyrrolidin-2-one: Lacks the halogen substituent, making it less reactive in certain types of chemical reactions.

Uniqueness

3-(Bromomethyl)-1-methylpyrrolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in medicinal chemistry and biological studies where specific interactions with target molecules are desired.

Properties

IUPAC Name

3-(bromomethyl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-8-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKKHHFCKXVJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935057-82-1
Record name 3-(bromomethyl)-1-methylpyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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